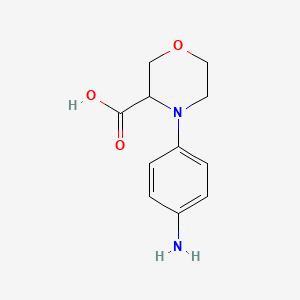

![molecular formula C20H15F3N2OS B12273571 1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)

1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona es un compuesto orgánico complejo que presenta una combinación de estructuras aromáticas y heterocíclicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del anillo de pirimidina, seguido de la introducción del grupo trifluorometil. Los grupos fenil y metilfenil se unen luego a través de una serie de reacciones de acoplamiento. El paso final implica la formación del enlace etanona a través de una reacción de condensación.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden emplear reactivos como halógenos, agentes de nitración o agentes de sulfonación en condiciones controladas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir halógenos, grupos nitro o grupos de ácido sulfónico.

Aplicaciones Científicas De Investigación

1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se puede estudiar por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.

Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o como compuesto principal para el desarrollo de fármacos.

Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de 1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad. Las vías involucradas pueden variar según la aplicación específica y el contexto biológico.

Compuestos similares:

1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ol: Este compuesto difiere al tener un grupo hidroxilo en lugar de un grupo cetona.

1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-amina: Este compuesto tiene un grupo amino en lugar de un grupo cetona.

Singularidad: 1-(4-metilfenil)-2-{[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}etan-1-ona es única debido a su combinación de estructuras aromáticas y heterocíclicas, junto con la presencia de un grupo trifluorometil. Esta combinación confiere propiedades químicas y físicas distintas, haciéndola valiosa para diversas aplicaciones.

Comparación Con Compuestos Similares

1-(4-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-ol: This compound differs by having a hydroxyl group instead of a ketone group.

1-(4-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-amine: This compound has an amine group instead of a ketone group.

Uniqueness: 1-(4-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is unique due to its combination of aromatic and heterocyclic structures, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Propiedades

Fórmula molecular |

C20H15F3N2OS |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |

InChI |

InChI=1S/C20H15F3N2OS/c1-13-7-9-15(10-8-13)17(26)12-27-19-24-16(14-5-3-2-4-6-14)11-18(25-19)20(21,22)23/h2-11H,12H2,1H3 |

Clave InChI |

LRESEGOCBDNLQF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12273503.png)

![Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12273515.png)

![4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12273521.png)

![1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12273527.png)

![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)

![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)

![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)